molecular formula C26H23NO6 B2774137 4-methyl-N-[4-oxo-3-(3,4,5-trimethoxyphenyl)-4H-chromen-2-yl]benzamide CAS No. 900898-64-8

4-methyl-N-[4-oxo-3-(3,4,5-trimethoxyphenyl)-4H-chromen-2-yl]benzamide

Cat. No.: B2774137
CAS No.: 900898-64-8
M. Wt: 445.471
InChI Key: SUVMPQMMCLJVQS-UHFFFAOYSA-N
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Description

4-methyl-N-[4-oxo-3-(3,4,5-trimethoxyphenyl)-4H-chromen-2-yl]benzamide is a synthetic organic compound that belongs to the class of chromen-2-yl derivatives. This compound is characterized by the presence of a chromen-2-yl core, substituted with a 3,4,5-trimethoxyphenyl group and a benzamide moiety. It has garnered interest in scientific research due to its potential biological activities and applications in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-N-[4-oxo-3-(3,4,5-trimethoxyphenyl)-4H-chromen-2-yl]benzamide typically involves multi-step organic reactions. One common synthetic route includes the condensation of 3,4,5-trimethoxybenzaldehyde with 4-methylcoumarin in the presence of a base, followed by the introduction of the benzamide group through an amide coupling reaction. The reaction conditions often involve the use of solvents such as ethanol or dichloromethane, and catalysts like triethylamine or N,N’-dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques such as crystallization or chromatography to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-methyl-N-[4-oxo-3-(3,4,5-trimethoxyphenyl)-4H-chromen-2-yl]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carbonyl groups to alcohols or amines.

    Substitution: Electrophilic or nucleophilic substitution reactions can introduce new functional groups onto the aromatic rings.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic or basic conditions.

    Reduction: Reagents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: Halogenating agents like bromine (Br₂) or chlorinating agents like thionyl chloride (SOCl₂).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines. Substitution reactions can introduce halogens or other functional groups onto the aromatic rings.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.

    Medicine: Explored for its potential therapeutic properties, including anticancer, anti-inflammatory, and antimicrobial activities.

    Industry: Utilized in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 4-methyl-N-[4-oxo-3-(3,4,5-trimethoxyphenyl)-4H-chromen-2-yl]benzamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. The compound’s trimethoxyphenyl group can enhance its binding affinity to hydrophobic pockets within proteins, while the chromen-2-yl core may facilitate interactions with aromatic residues.

Comparison with Similar Compounds

Similar Compounds

    4-methyl-2-oxo-2H-chromen-7-yl derivatives: These compounds share the chromen-2-yl core but differ in their substituents, leading to variations in their biological activities.

    3,4,5-trimethoxyphenyl derivatives: Compounds with the trimethoxyphenyl group but different core structures, such as benzofurans or benzoxazoles.

Uniqueness

4-methyl-N-[4-oxo-3-(3,4,5-trimethoxyphenyl)-4H-chromen-2-yl]benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

4-methyl-N-[4-oxo-3-(3,4,5-trimethoxyphenyl)chromen-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H23NO6/c1-15-9-11-16(12-10-15)25(29)27-26-22(23(28)18-7-5-6-8-19(18)33-26)17-13-20(30-2)24(32-4)21(14-17)31-3/h5-14H,1-4H3,(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUVMPQMMCLJVQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NC2=C(C(=O)C3=CC=CC=C3O2)C4=CC(=C(C(=C4)OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H23NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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